molecular formula C18H23N3O4S B2544919 (E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate CAS No. 885186-14-1

(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate

Cat. No.: B2544919
CAS No.: 885186-14-1
M. Wt: 377.46
InChI Key: FVCRZUKSGKLSSE-GHRIWEEISA-N
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Description

(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
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Biological Activity

(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with a sulfonyl group and a cyano-vinyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and functional moieties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study:
In a study evaluating a related compound, it was found that the IC50 values against various cancer cell lines were in the range of 1.61 to 1.98 µg/mL, indicating strong cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µg/mL)
Compound AHT291.61
Compound BJurkat1.98

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar sulfonyl-containing piperazine derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may possess similar activity.

Mechanism:
The antimicrobial action is often attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Modifications to the piperazine ring and sulfonyl group have been shown to enhance potency and selectivity towards specific biological targets.

Key Findings:

  • Substituent Effects: The presence of electron-donating groups on the phenyl ring increases cytotoxicity.
  • Piperazine Modifications: Variations in the piperazine substituents can significantly alter pharmacokinetic properties and receptor affinity.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological implications is crucial. Preliminary studies suggest that compounds in this class exhibit low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg . However, long-term toxicity studies are necessary to establish safety profiles.

Properties

IUPAC Name

ethyl 4-[(E)-2-cyano-2-(3,4-dimethylphenyl)sulfonylethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-4-25-18(22)21-9-7-20(8-10-21)13-17(12-19)26(23,24)16-6-5-14(2)15(3)11-16/h5-6,11,13H,4,7-10H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRZUKSGKLSSE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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